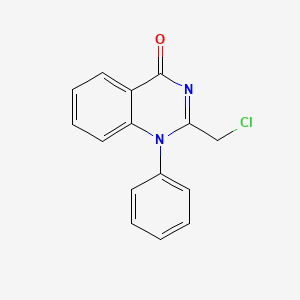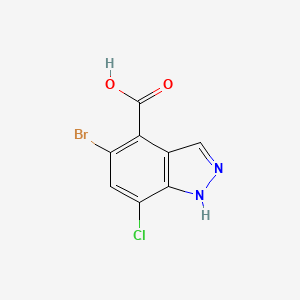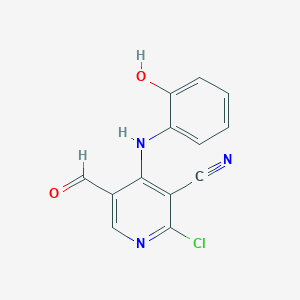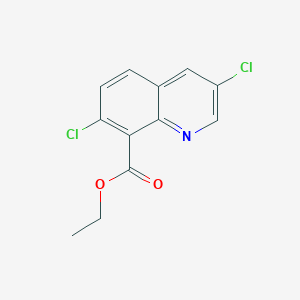
2-Bromo-3-ethoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-ethoxynaphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom at the second position, an ethoxy group at the third position, and a quinone structure at the 1,4 positions on the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-ethoxynaphthalene-1,4-dione typically involves the bromination of 3-ethoxynaphthalene-1,4-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and brominating agents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-ethoxynaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The quinone structure can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol under reflux conditions.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are carried out in acidic or basic media depending on the desired product.
Major Products Formed
Substitution Reactions: Products include various substituted naphthoquinones depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding hydroquinone.
Oxidation Reactions: Higher oxidation state products such as naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-ethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer and antiviral treatments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-ethoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular structures. It can also interact with enzymes and proteins, inhibiting their function and leading to cell death. The molecular targets and pathways involved include the inhibition of key enzymes in metabolic pathways and the disruption of cellular redox balance.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromonaphthoquinone: Similar in structure but with two bromine atoms.
2-Bromo-3-hydroxynaphthalene-1,4-dione: Similar but with a hydroxyl group instead of an ethoxy group.
2-Bromo-3-methoxynaphthalene-1,4-dione: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
2-Bromo-3-ethoxynaphthalene-1,4-dione is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
62452-74-8 |
|---|---|
Fórmula molecular |
C12H9BrO3 |
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
2-bromo-3-ethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9BrO3/c1-2-16-12-9(13)10(14)7-5-3-4-6-8(7)11(12)15/h3-6H,2H2,1H3 |
Clave InChI |
FXXUJODTQLWMFS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one](/img/structure/B11847022.png)


![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)





![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)
